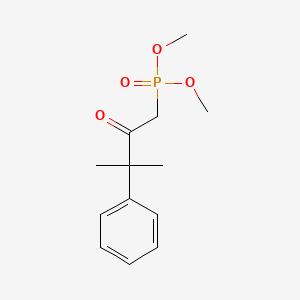
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is a chemical compound with a complex structure that includes an isoquinoline core substituted with an amino group and a tert-butyl-phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-di-tert-butylpyridine: Shares structural similarities but differs in its functional groups and overall reactivity.
8-amino-2-naphthalenesulfonic acid: Another amino-substituted compound with different core structure and properties.
Uniqueness
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is unique due to its specific substitution pattern and the presence of both amino and tert-butyl-phenyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C19H22N2O |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)14-7-9-15(10-8-14)21-12-11-13-5-4-6-16(20)17(13)18(21)22/h4-10H,11-12,20H2,1-3H3 |
InChIキー |
FFPNHJGVDHHGJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCC3=C(C2=O)C(=CC=C3)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-tert-Butyl-6-ethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8489010.png)









![2-Azabicyclo[2.2.2]octane p-toluenesulfonic acid salt](/img/structure/B8489104.png)

